molecular formula C21H14F2N4O2 B2600327 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide CAS No. 1797959-82-0

3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide

Cat. No.: B2600327
CAS No.: 1797959-82-0
M. Wt: 392.366
InChI Key: BBPGHNXASYGBLN-UHFFFAOYSA-N
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Description

This compound acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia . Openers or activators of neuronal KCNQ2/Q3 potassium channels decrease neuronal excitability and may provide benefit in the treatment of disorders of neuronal excitability such as epilepsy .


Synthesis Analysis

New N-benzamides containing a pharmacophoric 2-(arylamino)pyrimidine fragment have been synthesized from the corresponding substituted benzoic acid . The synthesis and spectroscopic characterization of similar compounds have been reported .


Molecular Structure Analysis

The crystallographic and processed data of similar compounds are demonstrated in Supplementary Materials .


Chemical Reactions Analysis

The synthesis and spectroscopic characterization of similar compounds have been reported .


Physical and Chemical Properties Analysis

The crystallographic and processed data of similar compounds are demonstrated in Supplementary Materials .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study conducted by Gangapuram and Redda (2009) synthesized novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, showcasing methodologies for generating compounds with potential anti-inflammatory and anti-cancer properties (Madhavi Gangapuram & K. Redda, 2009).
  • Bonacorso et al. (2018) synthesized 1,1-difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides, focusing on their synthesis, structure, photophysical, electrochemical, and BSA-binding studies, providing insight into the chemical and physical properties of such compounds (H. Bonacorso et al., 2018).

Anticancer Activity

  • Ravinaik et al. (2021) designed, synthesized, and evaluated the anticancer activity of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against multiple cancer cell lines, demonstrating the therapeutic potential of such structures (B. Ravinaik et al., 2021).

Synthetic Methodologies

  • The work of Gong Ping (2007) on the synthetic process of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide highlights a practical approach to synthesizing complex benzamide derivatives with mild conditions, showcasing the relevance of synthetic methodologies in creating compounds for further research applications (Gong Ping, 2007).

Material Science Applications

  • Liu et al. (2002) synthesized organosoluble polyimides with trifluoromethyl‐substituted benzene in the side chain, demonstrating the applicability of similar compounds in material science, particularly in the development of polymers with desirable solubility and thermal stability (J. Liu et al., 2002).

Mechanism of Action

This compound acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia . Openers or activators of neuronal KCNQ2/Q3 potassium channels decrease neuronal excitability and may provide benefit in the treatment of disorders of neuronal excitability such as epilepsy .

Safety and Hazards

This compound belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Future Directions

The mixture was then poured onto crushed ice, made alkaline with solid sodium hydroxide, and extracted three times with ethyl acetate . This compound belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Properties

IUPAC Name

3,4-difluoro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2/c22-16-6-5-15(11-17(16)23)21(28)25-18-4-2-1-3-14(18)12-19-26-20(27-29-19)13-7-9-24-10-8-13/h1-11H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPGHNXASYGBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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